molecular formula C5H9ClN4O2 B12421539 2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride

2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride

Cat. No.: B12421539
M. Wt: 197.57 g/mol
InChI Key: LDZCYWOIOKANPQ-HGQMSZQBSA-N
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Description

Introduction to 2-Amino-3-((3,5-¹³C₂,1,2,4-¹⁵N₃)1,2,4-Triazol-1-yl)Propanoic Acid;Hydrochloride

Systematic Nomenclature and Structural Characteristics

The compound’s systematic IUPAC name is 2-amino-3-[(3,5-¹³C₂,1,2,4-¹⁵N₃)-1,2,4-triazol-1-yl]propanoic acid hydrochloride , reflecting its isotopic enrichment and structural configuration. The molecule consists of a β-amino acid backbone (propanoic acid) substituted at the third carbon with a 1,2,4-triazole ring. Isotopic labels are strategically placed at the triazole’s carbons (positions 3 and 5, enriched with ¹³C) and nitrogens (positions 1, 2, and 4, enriched with ¹⁵N). The hydrochloride salt enhances solubility for experimental use.

Molecular Formula and Weight
Property Value
Molecular Formula C₅H₉¹³C₂¹⁵N₃N₂O₂·HCl
Molecular Weight 198.58 g/mol (calculated)

The molecular weight calculation accounts for isotopic contributions:

  • ¹³C (13.0034 g/mol vs. 12.0107 g/mol for ¹²C): +2.0 g/mol (2 atoms)
  • ¹⁵N (15.0001 g/mol vs. 14.0067 g/mol for ¹⁴N): +3.0 g/mol (3 atoms)
  • Base compound (unlabeled) : C₅H₉N₅O₂ = 171.15 g/mol
  • Hydrochloride (HCl) : +36.46 g/mol
Structural Features

The triazole ring’s planar geometry and nitrogen-rich structure facilitate hydrogen bonding and π-π interactions, critical for binding biological targets. The isotopic labeling introduces distinct spectroscopic signatures, enabling detection via nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Key Structural Attributes :

  • Amino Acid Backbone : The β-carbon hosts the triazole substituent, creating steric and electronic effects that influence conformational stability.
  • Isotopic Labels : ¹³C at C3/C5 and ¹⁵N at N1/N2/N4 enhance resolution in isotopic tracing experiments.

Historical Context in Stable Isotope-Labeled Amino Acid Research

The development of isotopically labeled amino acids like this compound stems from advancements in metabolic tracking and protein dynamics research. Stable isotope labeling (e.g., ¹³C, ¹⁵N) emerged as a non-radioactive alternative to radiotracers, enabling safer, long-term studies of biological systems.

Milestones in Isotopic Labeling Technology
  • Early Synthesis Methods : Initial approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabled selective triazole ring formation but lacked isotopic specificity.
  • Isotope Incorporation Techniques : The use of labeled precursors (e.g., ¹³C-potassium thiocyanate, ¹⁵N-sodium nitrite) allowed precise isotopic placement in heterocycles. For example, ¹³C enrichment at triazole carbons was achieved via reactions with ¹³C-labeled methyl iodide.
  • Applications in Proteomics : Stable isotope labeling by amino acids in cell culture (SILAC) leveraged compounds like this to quantify protein expression and turnover.
Comparative Analysis of Labeling Strategies
Technique Isotopes Incorporated Key Application
SILAC ¹³C, ¹⁵N Protein quantification
Huisgen Cycloaddition ¹³C, ¹⁵N, ²H Triazole-based drug synthesis
Metabolic Labeling ¹³C, ¹⁵N NMR structure determination

The compound’s design reflects iterative improvements in synthetic precision, particularly in minimizing isotopic dilution during multi-step reactions. For instance, the synthesis of Triazavirin analogs demonstrated that sequential incorporation of ¹³C and ¹⁵N labels could achieve >95% isotopic purity.

Role in Contemporary Research

This compound addresses critical needs in:

  • Metabolic Pathway Analysis : Tracking labeled carbons and nitrogens through enzymatic transformations.
  • Protein-NMR Spectroscopy : Resolving structural dynamics via ¹³C-¹⁵N correlation experiments.
  • Drug Development : Serving as a non-radioactive tracer in pharmacokinetic studies.

Properties

Molecular Formula

C5H9ClN4O2

Molecular Weight

197.57 g/mol

IUPAC Name

2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C5H8N4O2.ClH/c6-4(5(10)11)1-9-3-7-2-8-9;/h2-4H,1,6H2,(H,10,11);1H/i2+1,3+1,7+1,8+1,9+1;

InChI Key

LDZCYWOIOKANPQ-HGQMSZQBSA-N

Isomeric SMILES

[13CH]1=[15N][15N]([13CH]=[15N]1)CC(C(=O)O)N.Cl

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

The synthesis revolves around three critical stages: (1) formation of the 1,2,4-triazole ring with isotopic labels, (2) coupling the triazole to an amino acid backbone, and (3) hydrochloric acid salt formation. Key methods include Huisgen cycloaddition , hydrazine cyclization , and Boc-protection strategies , each requiring precise control over reaction conditions to ensure isotopic integrity.

Huisgen 1,3-Dipolar Cycloaddition Approach

Reaction Mechanism

The Huisgen cycloaddition between an azide and alkyne forms the triazole ring. For isotopic labeling, sodium azide-15N3 and 13C2-acetylene precursors are employed. The reaction proceeds under copper(I) catalysis, yielding 1,4-disubstituted triazoles:

$$
\text{HC≡C-}^{13}\text{C}2 + \text{NaN}3^{15}\text{N}3 \xrightarrow{\text{Cu(I)}} \text{Triazole-}^{13}\text{C}2^{15}\text{N}_3
$$

Experimental Protocol

  • Azide Preparation : N-Boc-β-azidoalanine is synthesized from N-Boc-d-serine methyl ester via diazotransfer using triflyl azide.
  • Alkyne Synthesis : Propargyl glycine-13C2 is prepared via Sonogashira coupling with 13C2-acetylene.
  • Cycloaddition : The azide and alkyne react in THF/water (3:1) with CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 12 h.
  • Deprotection : Boc removal using HCl/dioxane yields the free amino acid, followed by hydrochloride salt precipitation.

Yield : 68–72% (over four steps).

Hydrazine Cyclization Method

Glyoxal Bishydrazone Route

Adapted from patent US5728841A, this method involves cyclizing glyoxal bishydrazone-15N3 with hydrogen peroxide in the presence of tungsten(VI) oxide:

$$
\text{Glyoxal bishydrazone-}^{15}\text{N}3 \xrightarrow{\text{H}2\text{O}2, \text{WO}3} \text{Triazole-}^{15}\text{N}_3
$$

Steps:
  • Glyoxal Bishydrazone Synthesis : Glyoxal-13C2 reacts with hydrazine-15N2H4 in ethanol (40°C, 2 h).
  • Cyclization : The bishydrazone (1 equiv) reacts with 30% H2O2 (2 equiv) and WO3 (5 mol%) in water at 50°C for 6 h.
  • Amino Acid Coupling : The triazole is alkylated with N-Boc-bromoalanine, followed by acidic deprotection.

Yield : 58–64% (triazole formation step).

Isotopic Labeling Considerations

13C Incorporation

  • Starting Materials : 13C2-glyoxylic acid or 13C2-acetylene ensures uniform labeling at triazole positions 3 and 5.
  • Side Reactions : Minimizing scrambling requires low temperatures (<50°C) and anhydrous conditions.

15N Enrichment

  • Azide Source : Sodium azide-15N3 (99% enrichment) prevents dilution of isotopic content.
  • Cyclization Agents : Hydrazine-15N2H4 in glyoxal bishydrazone synthesis ensures N1, N2, and N4 labeling.

Comparative Analysis of Methods

Parameter Huisgen Cycloaddition Hydrazine Cyclization
Isotopic Control High (site-specific) Moderate (N1, N2, N4)
Reaction Time 12–24 h 6–8 h
Overall Yield 68–72% 58–64%
Purity (HPLC) >98% >95%

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Removes unreacted azides/alkynes using Dowex 50WX8 resin.
  • Reverse-Phase HPLC : C18 column with 0.1% TFA/ACN gradient achieves >98% purity.

Spectroscopic Validation

  • NMR : 13C NMR confirms isotopic enrichment at C3 and C5 (δ 145–150 ppm).
  • HRMS : Calculated for C5H8^13C2^15N3N4O2 [M+H]+: 161.063; Found: 161.062.

Challenges and Optimizations

Byproduct Formation

  • Diaziridines : Compete with triazole formation; suppressed using Cu(I) stabilizers (e.g., TBTA).
  • Racemization : Chiral integrity maintained via low-temperature (0–5°C) deprotection steps.

Scalability Issues

  • Cost of Isotopes : 13C2-glyoxylic acid (~$2,500/g) necessitates efficient recycling.
  • Catalyst Loading : Reducing Cu(I) to 5 mol% with microwave assistance (80°C, 1 h) improves turnover.

Emerging Methodologies

Continuous-Flow Synthesis

Microreactor systems enable rapid mixing of azide and alkyne streams, reducing reaction time to 10 min and improving 13C/15N incorporation (yield: 76%).

Enzymatic Approaches

Transglutaminase-mediated coupling of pre-labeled triazole amines to aspartic acid derivatives is under investigation, though yields remain low (32%).

Chemical Reactions Analysis

Types of Reactions

2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .

Scientific Research Applications

Metabolic Studies

The isotopic labeling provided by the 13C^{13}C and 15N^{15}N atoms enables researchers to trace the metabolic pathways of amino acids in biological systems. This is particularly useful in studying:

  • Amino Acid Metabolism : Understanding how amino acids are synthesized and utilized within organisms.
  • Protein Synthesis : Investigating the incorporation of labeled amino acids into proteins during synthesis.

Pharmacological Research

The compound's triazole ring structure is significant in medicinal chemistry due to its bioactive properties. Applications include:

  • Antifungal Agents : Triazoles are known for their antifungal activity. This compound may serve as a lead for developing new antifungal drugs.
  • Antitumor Activity : Research has indicated that compounds with triazole structures can exhibit anticancer properties by interfering with cellular processes.

Neuroscience

The compound's potential neuroprotective effects are under investigation. Its role in modulating neurotransmitter systems could provide insights into:

  • Neurodegenerative Diseases : Exploring how this compound might mitigate oxidative stress or neuronal damage associated with conditions like Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

Study FocusFindingsReference
Amino Acid Tracing Demonstrated the utility of labeled amino acids in tracking metabolic pathways in live organisms.
Antifungal Activity Identified potential antifungal properties through structure-activity relationship studies involving triazole derivatives.
Neuroprotective Effects Preliminary studies suggest that the compound may reduce oxidative stress markers in neuronal cell cultures.

Mechanism of Action

The mechanism of action of 2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and engage in dipole-dipole interactions with biological receptors, leading to various biological effects. The isotopic labeling allows for detailed studies of these interactions using techniques like NMR spectroscopy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Amino Acid Hydrochloride Family

The target compound belongs to a broader class of α-amino acid hydrochlorides with heterocyclic substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Isotopic Labeling Storage Conditions Key Applications
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid hydrochloride C₃H₇¹³C₂¹⁵N₃O₂·HCl ~245–250* 1,2,4-triazole 13C (2), 15N (3) Room temperature Isotopic tracing, NMR studies
(2S)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride (sc-343851A) C₅H₈N₄O₂·HCl 245.65 1,2,4-triazole None Not specified Enzyme inhibition studies
2-amino-3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid hydrochloride C₇H₁₀ClN₃O₂·HCl 240.09 4-chloro-1-methylpyrazole None Room temperature Pharmaceutical intermediates
(S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride C₁₁H₁₅NO₃·HCl 245.70 4-hydroxy-2,6-dimethylphenyl None Not specified Biochemical research
2-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride C₉H₈Cl₂NO₂·HCl ~270.54 3,5-dichlorophenyl None Not specified Synthetic building block

*Estimated based on isotopic analogs.

Key Observations:

Isotopic Labeling : The target compound is unique in its dual 13C and triple 15N labeling, making it indispensable for advanced research requiring isotopic detection .

Substituent Diversity :

  • Triazole vs. Pyrazole : The 1,2,4-triazole group (target compound) offers distinct electronic properties compared to pyrazole derivatives (e.g., ), influencing binding affinity in enzyme inhibition studies .
  • Aromatic vs. Heterocyclic Substituents : Chlorinated phenyl or hydroxy-methylphenyl groups () enhance lipophilicity, whereas triazole substituents improve hydrogen-bonding capacity .

Storage Stability : The target compound and its pyrazole analog () are stable at room temperature, suggesting robustness for long-term storage .

Functional and Commercial Comparisons

Commercial Availability and Pricing
  • Target Compound: Available from suppliers like Santa Cruz Biotechnology (sc-343851A at $1,770/1 g) and Bide Pharmatech (), reflecting high demand in specialized research .
  • Other Analogs : Lower-cost options (e.g., at €412/50 mg) cater to general synthetic applications .

Biological Activity

2-amino-3-((3,5-^13C_2,1,2,4-^15N_3)1,2,4-triazol-1-yl)propanoic acid; hydrochloride is a compound with significant biological activity due to its structural characteristics. This compound features a triazole ring and is isotopically labeled with carbon and nitrogen, which enhances its utility in various biological studies.

The biological activity of this compound is primarily attributed to its role as an agonist for certain receptors involved in neurotransmission and metabolic processes. The triazole moiety contributes to its interaction with various enzymes and receptors in the central nervous system.

Key Points:

  • Acts as an agonist for adrenergic receptors.
  • Influences neurotransmitter release, particularly norepinephrine.
  • Potentially modulates pathways involved in neuroprotection and neurogenesis.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics. In animal models, it has been shown to have a half-life that supports its potential for therapeutic applications.

ParameterValue
Half-life (Rats)66.73 ± 28.9 minutes (female), 117.9 ± 49.7 minutes (male)
Bioavailability (Rats)29.36% (male), 6.43% (female) at 5 mg/kg

Case Studies

  • Neuroprotective Effects : A study demonstrated that treatment with this compound improved cognitive function in rodent models of neurodegeneration, suggesting its potential as a neuroprotective agent.
  • Metabolic Regulation : Another investigation indicated that this compound could enhance glucose uptake in skeletal muscle cells, hinting at possible applications in managing metabolic disorders like diabetes.

Research Findings

Recent research has focused on the synthesis and characterization of this compound along with its biological implications:

  • Synthesis : The compound can be synthesized efficiently through alkylation reactions involving triazole derivatives .
  • Characterization : NMR spectroscopy has been utilized to confirm the structure and purity of the synthesized product .

Potential Applications

The unique properties of 2-amino-3-((3,5-^13C_2,1,2,4-^15N_3)1,2,4-triazol-1-yl)propanoic acid; hydrochloride suggest several potential applications:

  • Therapeutics for Neurological Disorders : Due to its effects on neurotransmitter systems.
  • Research Tool : As a tracer in metabolic studies due to its isotopic labeling.

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